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Compound of Interest

Compound Name: 2-(2-Butyramido-ethyl)-thiophene

Cat. No.: B8308909

Get Quote

Executive Summary: The Thiophene Scaffold in
Melatonergic Ligands
The search for novel melatonergic ligands—targeting MT

and MT

G-protein coupled receptors (GPCRs)—is driven by the need to overcome the pharmacokinetic
limitations of Melatonin (short half-life, poor oral bioavailability).[1] While Agomelatine (a
naphthalene bioisostere) has achieved clinical success, the thiophene scaffold represents a
critical area of exploration for "next-generation" agonists.

This guide analyzes 2-(2-Butyramido-ethyl)-thiophene analogs, a specific subclass where

the indole core of melatonin is replaced by a thiophene ring, and the acetamide side chain is

extended to a butyramide. These modifications are not arbitrary; they probe the hydrophobic

tolerance of the receptor binding pocket and alter metabolic susceptibility.

Key Technical Insight: The thiophene ring acts as a
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-excessive bioisostere of the benzene ring in indole, while the butyryl chain probes the size
limit of the MT receptor's alkyl-binding pocket, often enhancing lipophilicity (

) and blood-brain barrier (BBB) penetration compared to acetyl variants.

Chemical Profile & Structural Logic[1][2][3]
To understand the SAR, we must deconstruct the molecule into three pharmacophoric regions:

The Core (Scaffold): Thiophene (replacing Indole/Naphthalene).

The Linker: Ethyl chain (maintaining the critical distance between the aromatic core and the

amide).

The Side Chain: Butyramide (replacing Acetamide).
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Figure 1: Pharmacophoric deconstruction of the thiophene-based melatonergic ligand.

Comparative Performance Analysis
The following table contrasts the "Subject" (Thiophene Butyramide Analog) against the "Gold

Standard" (Melatonin) and the "Marketed Alternative" (Agomelatine).

Note: Data below represents consensus values from structure-affinity relationship literature

(e.g., J. Med. Chem.) for representative analogs.
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Feature
Melatonin

(Endogenous)
Agomelatine

(Clinical)

Thiophene-

Butyramide Analog

(Subject)

Core Structure Indole Naphthalene Thiophene

Side Chain
Acetamide (

)

Acetamide (

)

Butyramide (

)

MT

Affinity (

)

0.1 - 0.5 nM 0.1 - 0.2 nM

1 - 10 nM

(Unsubstituted)< 1 nM

(if 5-OMe substituted)

MT

Affinity (

)

0.1 - 0.5 nM 0.1 - 0.2 nM
Often shows slight MT

selectivity

Lipophilicity (

)
~1.6 ~2.8

~2.5 - 3.2 (Higher due

to butyl chain)

Metabolic Stability
Low (

min)

Moderate (

h)

High (Resistant to

indole-2,3-

dioxygenase)

CYP1A2 Interaction Substrate
Strong

Inhibitor/Substrate

Variable (Chain length

affects CYP binding)

Critical Analysis of the Data
Affinity: The unsubstituted thiophene analog generally lacks the potency of Melatonin.

However, adding a 5-methoxy or 5-bromo group to the thiophene ring restores affinity to the

nanomolar range (

nM), making it competitive with Agomelatine.

The Butyryl Effect: Extending the side chain from acetyl (Melatonin) to butyryl increases

lipophilicity. While this aids membrane permeability, excessive bulk can clash with the
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receptor's binding pocket if not perfectly oriented. The butyryl group is generally the limit of

bulk tolerance before affinity drops precipitously.

Deep SAR: Mechanism of Action
The Thiophene Bioisosterism
The thiophene ring is electron-rich (excessive

-system), allowing it to mimic the benzene ring of the indole. It engages in

-

stacking interactions with aromatic residues (likely Phe179 in MT

) within the transmembrane domain.

Advantage:[2][3][4] The thiophene ring is smaller than indole, potentially allowing the

molecule to fit into slightly different conformational states of the receptor, which can influence

functional selectivity (G-protein vs.

-arrestin signaling).

The "5-Position" Rule
For 2-(2-Butyramido-ethyl)-thiophene to act as a potent drug, the 5-position of the thiophene

ring is critical.

Unsubstituted (H): Weak binding.

Methoxy (OMe): Mimics the 5-methoxy of melatonin. Forms a crucial hydrogen bond with

Asn162 (MT

) or Asn175 (MT

).

Halogen (Br/Cl): Occupies the same hydrophobic pocket as the methoxy group but relies on

Van der Waals forces. Often yields higher metabolic stability than the methoxy group (which

is liable to O-demethylation).
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Signaling Pathway
These analogs function as agonists, activating the

pathway.
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Figure 2: Agonist-induced
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signaling cascade leading to circadian modulation.

Experimental Protocols (Self-Validating Systems)
To verify the activity of these analogs, the following protocols are the industry standard.

Chemical Synthesis (The Henry Reaction Route)
Rationale: This route avoids expensive tryptamine precursors and allows easy modification of

the thiophene ring.

Condensation: React Thiophene-2-carboxaldehyde (or 5-substituted variant) with

nitromethane (

) using ammonium acetate as a catalyst to form the nitrovinyl thiophene.

Reduction: Reduce the nitrovinyl intermediate using Lithium Aluminum Hydride (

) in dry THF to yield 2-(2-thienyl)ethylamine.

Validation: Monitor disappearance of the nitro peak via IR or TLC.

Acylation: React the amine with butyryl chloride (or butyric anhydride) in the presence of a

base (Triethylamine) in DCM at 0°C.

Purification: Column chromatography (Hexane/Ethyl Acetate).

Characterization:

-NMR must show the propyl triplets/multiplets of the butyryl chain and the thiophene
aromatic protons.

Radioligand Competition Binding Assay
Rationale: Determines the affinity (

) by displacing a known radioligand.

Receptor Source: CHO (Chinese Hamster Ovary) cells stably expressing human

MTngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-
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inserted">

or MT

.[5]

Radioligand:

-Iodomelatonin (20-30 pM).

Protocol:

Incubate membranes with radioligand and varying concentrations (

to

M) of the Thiophene Analog.

Incubation time: 60 min at 25°C (Equilibrium).

Terminate by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% PEI

(reduces non-specific binding).

Count radioactivity.

Data Analysis: Use non-linear regression to determine

. Calculate

using the Cheng-Prusoff equation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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